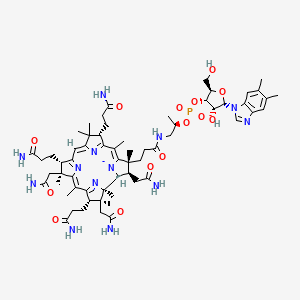
Hydroxoc-obalamin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Hydroxocobalamin can be synthesized from cyanocobalamin. The process involves the conversion of cyanocobalamin to hydroxocobalamin through a series of chemical reactions. One common method includes the use of sodium borohydride as a reducing agent in the presence of water, followed by the addition of hydrochloric acid to form hydroxocobalamin hydrochloride .
Industrial Production Methods: Industrial production of hydroxocobalamin often involves microbial fermentation. Specific types of bacteria are used to produce hydroxocobalamin, which is then extracted and purified. The process ensures high yield and purity of the compound .
化学反応の分析
Types of Reactions: Hydroxocobalamin undergoes various chemical reactions, including:
Oxidation: Hydroxocobalamin can be oxidized to form different cobalamin derivatives.
Reduction: It can be reduced to form other active forms of vitamin B12, such as methylcobalamin and adenosylcobalamin.
Substitution: Hydroxocobalamin can bind to cyanide ions, substituting the hydroxo ligand linked to the trivalent cobalt ion, forming cyanocobalamin.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Cyanide ions in the presence of hydroxocobalamin.
Major Products Formed:
Oxidation: Various oxidized cobalamin derivatives.
Reduction: Methylcobalamin and adenosylcobalamin.
Substitution: Cyanocobalamin.
科学的研究の応用
Hydroxocobalamin has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies involving cobalamin derivatives.
Medicine: Used to treat vitamin B12 deficiency, cyanide poisoning, and certain optic neuropathies.
Industry: Employed in the production of vitamin B12 supplements and fortified foods.
作用機序
Hydroxocobalamin is one of the four major forms of vitamin B12, the others being methylcobalamin, adenosylcobalamin, and cyanocobalamin .
Comparison:
Methylcobalamin: The most bioavailable form, primarily used in the liver, brain, and nervous system.
Adenosylcobalamin: Supports mitochondrial function and energy metabolism.
Cyanocobalamin: A synthetic form that the body converts into methylcobalamin and adenosylcobalamin before use.
Hydroxocobalamin: Highly bioavailable, used to treat serious deficiencies and cyanide poisoning.
Uniqueness: Hydroxocobalamin is unique due to its high bioavailability and its ability to bind cyanide ions, making it particularly effective in treating cyanide poisoning .
類似化合物との比較
- Methylcobalamin
- Adenosylcobalamin
- Cyanocobalamin
Hydroxocobalamin stands out among these compounds for its specific therapeutic applications and high bioavailability.
特性
分子式 |
C62H88N13O14P-2 |
|---|---|
分子量 |
1270.4 g/mol |
IUPAC名 |
[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate |
InChI |
InChI=1S/C62H90N13O14P/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86)/p-2/t31-,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+/m1/s1 |
InChIキー |
RHYVGCKRBKDRDX-RQJMMSBLSA-L |
異性体SMILES |
CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]\4([C@H]([C@@H]5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O |
正規SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


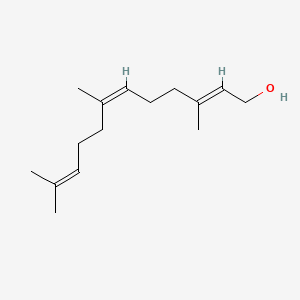

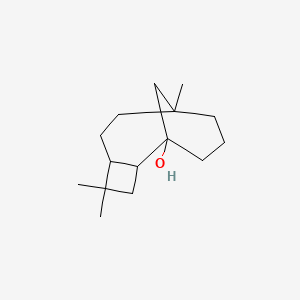





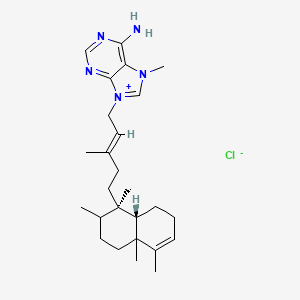
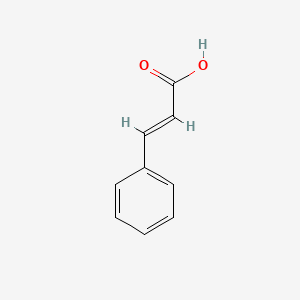
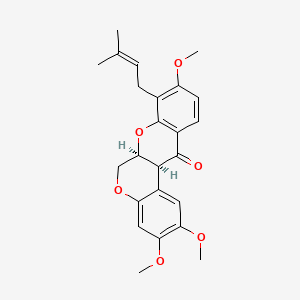

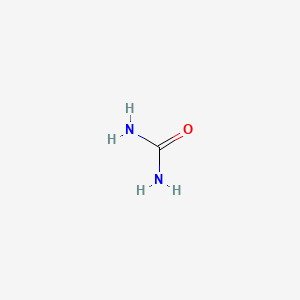
![[(1S,7S,8S,12S,13S,15S,19S)-5,13,19-triacetyloxy-7-(furan-3-yl)-1,8,12-trimethyl-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-15-yl] acetate](/img/structure/B10753967.png)
